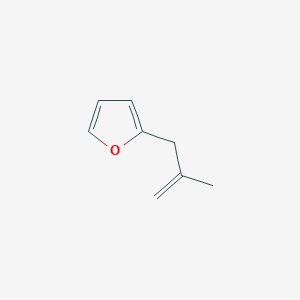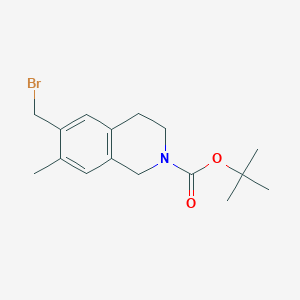
tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound, in particular, features a tert-butyl ester group, a bromomethyl group, and a methyl group attached to the isoquinoline core, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carbonyl compounds or reduction reactions to form alcohols or amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 6-(chloromethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Tert-butyl 6-(hydroxymethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Tert-butyl 6-(aminomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with an aminomethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate makes it a highly reactive intermediate, suitable for various nucleophilic substitution reactions. This reactivity distinguishes it from similar compounds with less reactive substituents, making it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C16H22BrNO2 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC名 |
tert-butyl 6-(bromomethyl)-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-7-14-10-18(15(19)20-16(2,3)4)6-5-12(14)8-13(11)9-17/h7-8H,5-6,9-10H2,1-4H3 |
InChIキー |
HVTCIJHAEKINQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



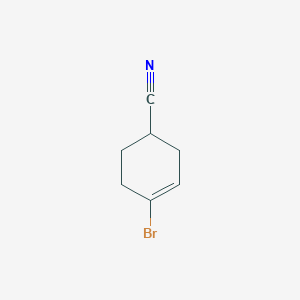
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
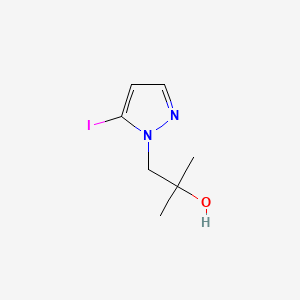
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)
![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
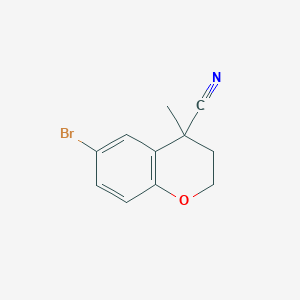
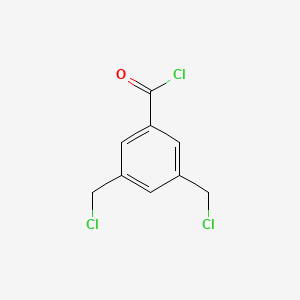

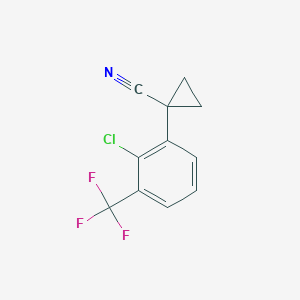

![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
